1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide
Description
This compound is a cyclopentane-based carboxamide derivative featuring a 4-chlorobenzyl group, a 2-methoxyphenoxyacetyl moiety, and an N-phenyl substituent.
Properties
Molecular Formula |
C28H29ClN2O4 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl-[2-(2-methoxyphenoxy)acetyl]amino]-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C28H29ClN2O4/c1-34-24-11-5-6-12-25(24)35-20-26(32)31(19-21-13-15-22(29)16-14-21)28(17-7-8-18-28)27(33)30-23-9-3-2-4-10-23/h2-6,9-16H,7-8,17-20H2,1H3,(H,30,33) |
InChI Key |
YAQLWACUYBHRAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3(CCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorobenzyl group and introduce the methoxyphenoxy group through a series of nucleophilic substitution reactions. The final step involves the coupling of the phenylcyclopentanecarboxamide moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide ()
- Structural Differences: Lacks the 4-chlorobenzyl and 2-methoxyphenoxyacetyl groups present in the target compound.
- Molecular Weight : 295.38 g/mol vs. ~470–500 g/mol (estimated for the target compound due to additional substituents).
Polyfunctional Cyclopropane Amides ()
- Core Structure : Cyclopropane rings (e.g., compound 5b, 5d) vs. cyclopentane in the target compound.
- Substituents : Similar use of chlorobenzyl and methoxyphenyl groups but with shorter carbon chains.
- Physicochemical Properties : Cyclopropane’s ring strain may enhance reactivity but reduce conformational flexibility compared to cyclopentane, affecting solubility and bioavailability .
N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide ()
- Key Similarities: Chlorophenoxyacetamido group and carboxamide backbone.
- Key Differences : Incorporates an indole ring instead of a cyclopentane, which may enhance π-π stacking interactions but reduce membrane permeability.
- Synthesis : Both compounds use TBTU as a coupling agent, but the target compound’s cyclopentane core requires additional cyclization steps .
4-Chloro-2-Substituted Phenyl Carbamates ()
- Lipophilicity : The target compound’s log k (HPLC-derived lipophilicity) is expected to be higher than compounds 4a–i and 5a–i due to its larger hydrophobic surface area (4-chlorobenzyl and cyclopentane).
- Bioactivity : Carbamates in show moderate antifungal activity, suggesting the target compound’s amide groups may be optimized for similar or enhanced efficacy .
Methoxyphenoxyethylamino Carbazoles ()
- Functional Motifs: Shared 2-methoxyphenoxy group but linked to a carbazole-propanol scaffold (beta-blocker analogs) vs. a cyclopentane-carboxamide.
- Impurity Profiles : emphasizes strict impurity limits (<0.5%), implying the target compound’s synthesis must control byproducts like unreacted intermediates or positional isomers .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | log k (HPLC) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Cyclopentane | 4-Chlorobenzyl, 2-methoxyphenoxyacetyl | ~470–500 (estimated) | 3.8–4.2* | High lipophilicity, modular synthesis |
| N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide | Cyclopentane | N-Phenyl, 4-methoxyphenyl | 295.38 | 2.1–2.5 | Lower steric hindrance |
| Polyfunctional Cyclopropane Amides | Cyclopropane | Chlorobenzyl, methoxyphenyl | 300–350 | 2.8–3.3 | High reactivity, ring strain |
| 4-Chloro-2-Substituted Carbamates | Benzene | Alkyl carbamates, 4-chloro | 320–380 | 2.5–3.0 | Antifungal activity |
| Methoxyphenoxyethylamino Carbazoles | Propanol-carbazole | 2-Methoxyphenoxy, carbazolyloxy | 400–450 | 3.0–3.5 | Beta-blocker analogs, strict impurity control |
*Estimated based on structural analogs in –3.
Key Research Findings
- Lipophilicity and Bioavailability : The target compound’s higher log k (vs. cyclopropane amides and carbamates) suggests improved membrane permeability but may require formulation adjustments to mitigate solubility issues .
- Synthetic Challenges : Cyclopentane functionalization demands precise stoichiometry and coupling agents (e.g., TBTU) to avoid byproducts, as highlighted in and .
- Structure-Activity Relationships (SAR): The 4-chlorobenzyl group enhances target affinity (e.g., enzyme inhibition), while the 2-methoxyphenoxyacetyl moiety may reduce metabolic clearance compared to simpler phenyl carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
